

Timepidium bromide in vivo effects gastric blood flow

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Compound Focus: Timepidium Bromide

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Effects on Gastric Blood Flow: Experimental Data

The following table summarizes the quantitative findings from a study on the effects of intravenous **Timepidium Bromide** (200 µg/kg) on gastric blood flow distribution in normal rabbits [1] [2].

Stomach Region / Parameter	Baseline Blood Flow Distribution	Change After Timepidium Bromide (200 µg/kg, i.v.)
Total Gastric Blood Flow	100% (baseline)	Slight increase
Anterior Corpus (Mucosa)	~50% of total flow	No significant change mentioned
Posterior Corpus (Mucosa)	~40% of total flow	No significant change mentioned
Pyloric Antrum (Mucosa)	~7% of total flow	Considerable increase

In the same study, **Timepidium bromide** was also shown to **virtually abolish the reduction in gastric blood flow induced by acetylcholine (10 µg/kg, i.v.) or neostigmine (50 µg/kg, i.v.)**, restoring it to normal

levels [1] [2]. Blood flow in the duodenum was only slightly changed by these drugs [1] [2].

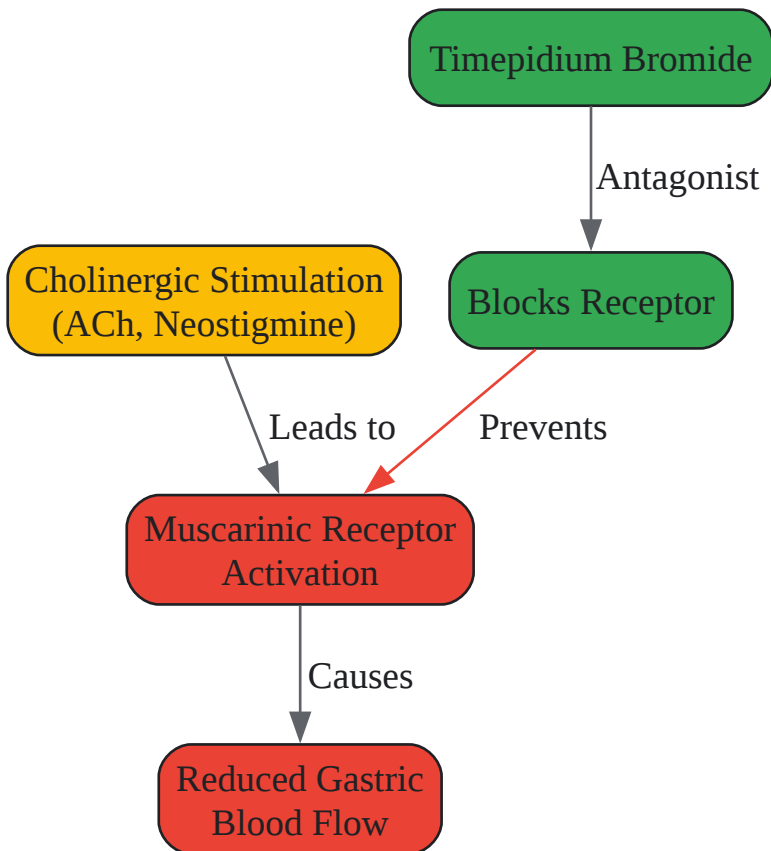
Detailed Experimental Protocol

The data on gastric blood flow was obtained through a specific methodology, which is detailed below for research reproducibility [1] [2].

- **Experimental Model:** The study was conducted using rabbits.
- **Blood Flow Measurement Technique:** Gastric and duodenal blood flow distribution was studied using **¹³¹I-labeled macro-aggregated human serum albumin (MAA)**. This method involves tracking the distribution of radioactive albumin aggregates to assess blood flow in different tissues.
- **Drug Administration:**
 - **Timepidium Bromide (TB):** Administered intravenously at a dose of **200 µg/kg**.
 - **Acetylcholine (ACh):** Administered intravenously at a dose of **10 µg/kg**.
 - **Neostigmine (Neost):** Administered intravenously at a dose of **50 µg/kg**.
- **Tissue Analysis:** After the experiment, the stomach was divided into different regions (anterior corpus, posterior corpus, and pyloric antrum) for separate measurement of radioactivity to determine blood flow distribution.

Mechanism of Action and Signaling Pathway

Timepidium bromide is a muscarinic acetylcholine receptor (mAChR) antagonist [3]. The following diagram illustrates the proposed cholinergic pathway regulating gastric blood flow and the site of action for **Timepidium bromide**.



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Cholinergic pathway and drug interaction. The diagram shows how **Timepidium bromide** blocks the receptor to prevent reduced blood flow [1] [2] [3].

The compound's **quaternary ammonium structure** prevents it from efficiently crossing the blood-brain barrier, making it a peripherally acting drug with minimal central nervous system side effects [4].

Broader Pharmacological Profile

Beyond its effects on gastric blood flow, **Timepidium bromide's** anticholinergic activity underlies its primary therapeutic use as an antispasmodic.

- **Smooth Muscle Motility:** It inhibits spontaneous and drug-induced motility in the gastrointestinal tract, gallbladder, and urinary bladder [5].
- **Exocrine Gland Secretion:** The drug inhibits gastric acid secretion induced by stimulants like bethanechol. However, its inhibitory action on salivary secretion is weaker than that of atropine, and it has little significant effect on pancreatic and biliary secretion in rats [5].

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